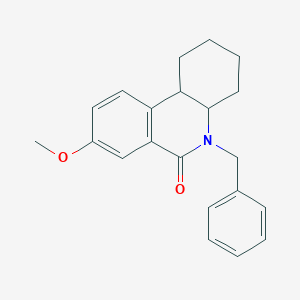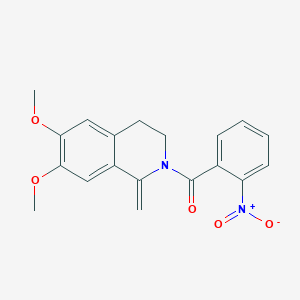![molecular formula C29H32N4O3 B289223 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone](/img/structure/B289223.png)
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone, also known as DMQX, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMQX belongs to the family of quinazolinone compounds and is a selective antagonist of the ionotropic glutamate receptor. In
Mechanism of Action
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone acts as a competitive antagonist of the ionotropic glutamate receptor, specifically targeting the AMPA receptor subtype. By binding to the receptor site, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. This blockade of the receptor leads to a reduction in synaptic transmission and plasticity, which can have a range of physiological and pathological effects.
Biochemical and Physiological Effects:
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have a range of biochemical and physiological effects. In animal studies, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to reduce the severity and frequency of seizures in models of epilepsy. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to enhance learning and memory in animal models, suggesting that it may have therapeutic potential for cognitive disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its selectivity for the AMPA receptor subtype, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological conditions. However, one limitation of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone is its relatively short half-life, which can make it difficult to maintain a stable concentration in experiments. Additionally, 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been shown to have off-target effects on other receptors, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. One area of interest is the development of more selective and potent AMPA receptor antagonists, which could have therapeutic potential for a range of neurological and psychiatric disorders. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective and cognitive-enhancing effects of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone. Finally, the potential use of 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone in combination with other drugs or therapies should be explored, as this could enhance its therapeutic efficacy.
Synthesis Methods
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone can be synthesized by a multi-step reaction process starting from 2,5-dimethoxyaniline. The first step involves the reaction of 2,5-dimethoxyaniline with 3-methylbenzoyl chloride to form 3-methyl-2,5-dimethoxybenzamide. This intermediate is then reacted with 3-methylphenylpiperazine in the presence of potassium carbonate to yield the corresponding piperazine derivative. Finally, the quinazolinone ring is formed by reacting the piperazine derivative with 2-chlorobenzoyl isocyanate in the presence of triethylamine.
Scientific Research Applications
3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the ionotropic glutamate receptor, which plays a crucial role in synaptic transmission and plasticity. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has been used to study the role of glutamate receptors in various physiological and pathological conditions, including epilepsy, stroke, and neurodegenerative diseases. 3-(2,5-dimethoxyphenyl)-2-{[3-methyl-4-(3-methylphenyl)-1-piperazinyl]methyl}-4(3H)-quinazolinone has also been used to investigate the mechanisms underlying learning and memory, as well as the development of novel therapeutics for psychiatric disorders.
properties
Molecular Formula |
C29H32N4O3 |
|---|---|
Molecular Weight |
484.6 g/mol |
IUPAC Name |
3-(2,5-dimethoxyphenyl)-2-[[3-methyl-4-(3-methylphenyl)piperazin-1-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C29H32N4O3/c1-20-8-7-9-22(16-20)32-15-14-31(18-21(32)2)19-28-30-25-11-6-5-10-24(25)29(34)33(28)26-17-23(35-3)12-13-27(26)36-4/h5-13,16-17,21H,14-15,18-19H2,1-4H3 |
InChI Key |
NYKDCWFFCKZWMX-UHFFFAOYSA-N |
SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)CC3=NC4=CC=CC=C4C(=O)N3C5=C(C=CC(=C5)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![5-benzyl-6-(methylsulfanyl)-2-phenyl-5,6,7,7a-tetrahydro[1,3]oxazolo[4,5-c]pyridin-4(3aH)-one](/img/structure/B289150.png)
![6-methyl-7,8,9,10-tetrahydrobenzo[i]phenanthridin-5(6H)-one](/img/structure/B289154.png)

![5-benzyl-5,5a,6,7,11b,11c-hexahydrobenzo[f]furo[3,2-c]quinolin-4(3aH)-one](/img/structure/B289156.png)
![6-benzyl-6,6a,7,8,9,10,11,11a-octahydro-5H-cyclohepta[c]isoquinolin-5-one](/img/structure/B289157.png)




![3-[2-(Bromomethyl)-4-methyl-1,3-dioxan-2-yl]-5-{[(dimethylamino)carbonyl]oxy}phenyl dimethylcarbamate](/img/structure/B289164.png)
![3-(4-bromophenyl)-9,10-dimethoxy-3,4,6,7-tetrahydro-2H-pyrimido[6,1-a]isoquinoline-1-carbonitrile](/img/structure/B289167.png)